molecular formula C11H12Cl2OS B14044089 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14044089
M. Wt: 263.2 g/mol
InChI Key: BKSDPCFKUSMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of chlorine, methylthio, and chloromethyl groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the ketone group to an alcohol.

    Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-4-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3

InChI Key

BKSDPCFKUSMOKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)SC)Cl

Origin of Product

United States

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